N-Acetyltransferase Catalytic Efficiency: 28.6-Fold Discrimination from Thialysine and 36-Fold Advantage Over L-Lysine
In a direct head-to-head kinetic comparison using recombinant C. elegans thialysine N-epsilon-acetyltransferase (D2023.4), S-(2-aminoethyl)-D,L-homocysteine exhibits a Km of 3.7 mM and a kcat of 27.7 s-1, yielding a catalytic efficiency (kcat/Km) of approximately 7.5 s-1·mM-1. This places the compound at a quantitatively intermediate position: thialysine (S-(2-aminoethyl)-L-cysteine) achieves a Km of 0.18 mM and kcat of 38.5 s-1 (kcat/Km ≈ 214 s-1·mM-1, approximately 28.6-fold higher), while the natural substrate L-lysine shows a Km of 6.7 mM and kcat of only 1.4 s-1 (kcat/Km ≈ 0.21 s-1·mM-1, approximately 36-fold lower than the target compound) [1]. The oxygen analog O-(2-aminoethyl)-L-serine falls between thialysine and the target compound with Km 0.56 mM, kcat 48.9 s-1, and kcat/Km ≈ 87.3 s-1·mM-1 [1]. Mass spectrometric analysis confirmed that N-acetylation occurs exclusively at the side-chain amino moiety for both the target compound and thialysine, indicating conserved regiochemistry despite the divergent catalytic efficiencies [1].
Thialysine: ≈214 s⁻¹·mM⁻¹ (28.6-fold higher).
L-Lysine: ≈0.21 s⁻¹·mM⁻¹ (36-fold lower).
| Evidence Dimension | Catalytic efficiency (kcat/Km) for N-acetylation by C. elegans N-acetyltransferase D2023.4 |
|---|---|
| Target Compound Data | Km = 3.7 mM; kcat = 27.7 s-1; kcat/Km ≈ 7.5 s-1·mM-1 (as S-(2-aminoethyl)-D,L-homocysteine racemate) |
| Comparator Or Baseline | Thialysine: Km = 0.18 mM, kcat = 38.5 s-1, kcat/Km ≈ 214 s-1·mM-1; L-Lysine: Km = 6.7 mM, kcat = 1.4 s-1, kcat/Km ≈ 0.21 s-1·mM-1; O-(2-aminoethyl)-L-serine: Km = 0.56 mM, kcat = 48.9 s-1, kcat/Km ≈ 87.3 s-1·mM-1 |
| Quantified Difference | 28.6-fold lower kcat/Km vs thialysine; 35.7-fold higher kcat/Km vs L-lysine; 11.6-fold lower kcat/Km vs O-(2-aminoethyl)-L-serine |
| Conditions | Recombinant His6-tagged D2023.4 homodimer; pH and temperature conditions per Abo-Dalo et al. (2004) Biochem J 384:129-137; acetyl-CoA as acetyl donor; kinetic parameters derived from Michaelis-Menten analysis |
Why This Matters
Procurement of the correct analog is critical because a single methylene difference (homocysteine vs cysteine backbone) produces a 28.6-fold shift in catalytic efficiency—using thialysine as a surrogate would dramatically overestimate N-acetylation rates, while L-lysine would underestimate them by 36-fold, directly impacting assay design and data interpretation.
- [1] Abo-Dalo, B., Ndjonka, D., Pinnen, F., Liebau, E. and Lüersen, K. (2004) 'A novel member of the GCN5-related N-acetyltransferase superfamily from Caenorhabditis elegans preferentially catalyses the N-acetylation of thialysine [S-(2-aminoethyl)-L-cysteine]', Biochemical Journal, 384(Pt 1), pp. 129-137. DOI: 10.1042/BJ20040789. PMID: 15283700. Kinetic data additionally curated in UniProtKB entry O17731. View Source
